molecular formula C10H8ClN5S B2942362 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine CAS No. 765926-18-9

2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine

Cat. No.: B2942362
CAS No.: 765926-18-9
M. Wt: 265.72
InChI Key: IWMIDQGHCUJTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methyl group at position 3 and a chlorophenylamine moiety at position 4. This structure combines two pharmacologically significant heterocycles—1,2,4-triazole and 1,3,4-thiadiazole—which are known for their antimicrobial, anti-inflammatory, and plant growth-regulating activities .

Properties

IUPAC Name

2-chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5S/c1-5-13-14-10-16(5)15-9(17-10)6-2-3-7(11)8(12)4-6/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIDQGHCUJTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine is a compound of significant interest due to its potential biological activities. It incorporates the 1,3,4-thiadiazole and triazole moieties, which are known for their diverse pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C10_{10}H8_{8}ClN5_5S
  • Molecular Weight : 265.72 g/mol

This compound's structure allows it to interact with various biological targets due to the presence of chlorine and nitrogen heterocycles.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activities. Specifically:

  • Mechanism of Action : The presence of the thiadiazole ring enhances the compound's ability to inhibit microbial growth by interfering with bacterial cell wall synthesis and metabolic pathways.
  • Case Studies : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
    • A study reported that certain thiadiazole derivatives showed minimum inhibitory concentration (MIC) values lower than standard antibiotics against strains like E. coli and S. aureus .
CompoundTarget OrganismMIC (µg/mL)Reference
Compound AE. coli32.6
Compound BS. aureus62.5

Anticancer Activity

The anticancer potential of compounds containing the triazole and thiadiazole moieties has been explored extensively:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including ERK signaling suppression.
  • Research Findings : In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines:
    • For instance, a derivative demonstrated IC50 values below 10 µM against multiple cancer cell lines .
CompoundCancer Cell LineIC50 (µM)Reference
Compound CMCF-70.28
Compound DA5490.52

Other Therapeutic Activities

In addition to antimicrobial and anticancer properties, compounds similar to this compound have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit inflammatory cytokines.
  • Anticonvulsant Activity : Certain derivatives have been noted for their anticonvulsant effects in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylamine Group

  • 2-Methoxy Analog (C11H11N5OS) :
    The methoxy-substituted derivative (2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine) differs by replacing the chloro group with a methoxy group. This substitution reduces electronegativity but increases steric bulk, which may alter solubility and receptor interactions. Commercially available at $378–$796.95/g, this compound is used in pharmacological studies but lacks reported bioactivity data .

  • Pyridinecarboxamide Derivative: N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide introduces a pyridinecarboxamide group, enhancing hydrogen-bonding capacity.

Core Heterocycle Modifications

  • Benzo[b]thiophene-Containing Analogs: Compounds like 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () replace the phenylamine group with a benzo[b]thiophene moiety. This substitution significantly alters electronic properties and bioactivity, with reported antimicrobial and anticancer activities. Microwave-assisted synthesis of these derivatives achieves higher yields (85–90%) compared to conventional methods (60–70%) .
  • Naphthyl-Substituted Derivatives :
    Compounds such as 3-(α-naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles exhibit enhanced herbicidal and plant growth-regulating activities due to the bulky naphthyl group, which improves membrane permeability. For example, 4d (3-(α-naphthylmethylene)-6-phenyl) showed 80% inhibition against Xanthomonas oryzae at 100 ppm .

Data Table: Key Comparisons

Compound Name / Substituent Molecular Formula Key Substituent Synthesis Method Bioactivity (Example) Reference ID
Target Compound (Chlorophenylamine) C11H10ClN5S 2-Chlorophenylamine Conventional N/A (Theoretical)
2-Methoxy Analog C11H11N5OS 2-Methoxyphenylamine Commercial N/A
Benzo[b]thiophene Derivative C12H8ClN5S2 3-Chlorobenzo[b]thien-2-yl Microwave Antimicrobial (MIC: 12.5 µg/mL)
Naphthyl-Substituted Derivative (4d) C20H15N5S α-Naphthylmethylene Fusion with thiourea Herbicidal (80% inhibition)
Pyridyl Derivative C15H12N6O 3-Pyridyl Phase-transfer catalysis Vasodilatory (EC50: 1.0 µM)

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylamine?

The compound is synthesized via intermolecular condensation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives with reagents like 2-chloroacetic acid or bromo-diethylmalonate. Key steps include cyclization of triazole-thiol intermediates under phosphoryl chloride (POCl₃) catalysis, as described for structurally analogous triazolo-thiadiazoles . Optimization involves controlling reaction time (e.g., 24 hours in POCl₃) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and chromatographic techniques validate the structural integrity of this compound?

  • 1H NMR and IR spectroscopy confirm functional groups (e.g., NH₂, C-Cl) and aromatic substitution patterns .
  • Elemental analysis ensures purity (>95%), while HPLC monitors reaction progress and quantifies impurities .
  • Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for triazolo-thiadiazole derivatives .

Q. What initial biological screening data exist for this compound?

Early studies highlight antifungal potential via inhibition of fungal lanosterol 14α-demethylase (CYP51), with IC₅₀ values inferred from molecular docking against PDB:3LD6 . Antiproliferative activity against cancer cell lines (e.g., HepG2) has also been reported, though specific IC₅₀ ranges require further validation .

Advanced Research Questions

Q. How does microwave-assisted synthesis enhance the efficiency of triazolo-thiadiazole derivatives?

Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (by 15–20%) compared to classical thermal methods. This technique minimizes decomposition of thermally labile intermediates, as shown in the synthesis of analogous triazolo-thiadiazoles under controlled power (300 W) and temperature (120°C) .

Q. What molecular docking strategies predict the compound’s interaction with heparanase?

Docking simulations using AutoDock Vina or Schrödinger Suite evaluate binding affinities to heparanase (PDB:5E9B). Substituents like 4-chlorophenyl or 4-iodophenol enhance interactions with catalytic residues (Glu225, Gln263), correlating with IC₅₀ values of 3–12 µg/mL . Free energy perturbation (FEP) calculations further refine predictions of substituent effects .

Q. How do structural modifications at the 3-methyl and 6-aryl positions influence biological activity?

  • 3-Methyl group : Enhances metabolic stability by reducing cytochrome P450 oxidation.
  • 6-Aryl substituents : Electron-withdrawing groups (e.g., Cl, Br) improve heparanase inhibition by 30–50% compared to electron-donating groups (e.g., OCH₃), as shown in SAR studies .
  • Phenylamine moiety : Modulating para-substitutions (e.g., Cl vs. CF₃) alters solubility and membrane permeability, impacting in vivo efficacy .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or cell line heterogeneity. For example:

  • Antifungal activity : Discrepant MIC values may reflect differences in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .
  • Cytotoxicity : Conflicting IC₅₀ data in cancer cells can be addressed by standardizing MTT assay protocols and validating via orthogonal assays (e.g., clonogenic survival) .

Q. What formulation strategies address solubility challenges in preclinical studies?

  • Salt formation : Carboxylic acid derivatives (e.g., sodium salts) improve aqueous solubility by 10-fold, as shown for triazolo-thiadiazine analogs .
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in murine models, achieving sustained release over 72 hours .

Methodological Notes

  • Synthesis Optimization : Use POCl₃ as a cyclizing agent under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Data Validation : Cross-validate docking results with experimental mutagenesis (e.g., heparanase Glu225Ala mutants) .
  • Biological Assays : Include positive controls (e.g., ketoconazole for antifungal assays, suramin for heparanase inhibition) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.